Yohimbine is extracted from the bark of the Pausinystalia johimbe tree, native to Western and Central Africa. The compound has been isolated since 1896 and has since been synthesized through various chemical methods, allowing for its use in clinical applications and research settings. Yohimbine-[13C,d3] specifically refers to a form of yohimbine that has been isotopically labeled with carbon-13 and deuterium, enhancing its utility in metabolic studies and tracer experiments.
Yohimbine falls under the category of indole alkaloids, which are a diverse class of compounds derived from the amino acid tryptophan. It is classified as a pharmacologically active compound with notable effects on adrenergic receptors. The compound's IUPAC name is (2)-1-[(6R)-1,2,3,4-tetrahydro-1-hydroxy-2-oxo-quinolin-4-yl]-N,N-dimethyl-2-propen-1-amine.
The synthesis of yohimbine has evolved through various strategies. A common approach involves the construction of its complex pentacyclic structure through multi-step reactions. Two primary synthetic routes have been identified:
Recent advancements have highlighted enantioselective methods that allow for the efficient synthesis of yohimbine and its analogs. Techniques such as N-Heterocyclic Carbene (NHC) catalysis have been employed to facilitate key transformations in constructing the necessary ring systems while ensuring high selectivity for desired stereoisomers .
Yohimbine's molecular structure consists of several fused rings that contribute to its biological activity. The compound features a core indole structure with additional functional groups that enhance its interaction with adrenergic receptors.
The molecular formula for yohimbine is , with a molar mass of approximately 354.45 g/mol. Its melting point is reported between 234 °C and 290 °C depending on its form (free base or hydrochloride) and purity .
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into its structural characteristics, revealing distinct peaks corresponding to various functional groups within the molecule .
Yohimbine undergoes several chemical reactions that are significant for both its synthesis and degradation:
Mass spectrometry reveals fragment ions at specific m/z ratios that correspond to losses of functional groups during ionization, providing insights into the stability and reactivity of yohimbine under various conditions .
Yohimbine acts primarily as an antagonist at alpha-2 adrenergic receptors, leading to increased norepinephrine release and enhanced sympathetic nervous system activity. This mechanism underlies its effects on blood flow and erectile function.
Upon administration, yohimbine competitively inhibits alpha-2 receptors located presynaptically, resulting in increased neurotransmitter release at post-synaptic sites. This action contributes to its stimulant effects and potential therapeutic benefits in conditions like erectile dysfunction and depression .
Pharmacokinetic studies indicate a bioavailability range of 7% to 86%, with an average around 33%. The elimination half-life varies between 0.25 to 2.5 hours, depending on individual metabolism .
Yohimbine is a colorless crystalline solid that exhibits weak basicity with a pKa value between 6 and 7.5. It is highly soluble in organic solvents such as ethanol and chloroform but shows limited solubility in water.
The stability of yohimbine under acidic conditions is notable; it remains relatively resistant to hydrolysis at low pH due to intramolecular hydrogen bonding interactions within its structure .
Yohimbine has found applications in various scientific fields:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 12737-18-7
CAS No.: